N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. . This compound features a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from preformed pyrazole and pyridine derivatives . Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through cyclization reactions.
Substitution Reactions: Various substituents are introduced at specific positions on the pyrazolopyridine core using electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-1-PROPANAMINE HYDROCHLORIDE
- N-SUBSTITUTEDPHENYL-4-(1-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
Uniqueness
N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c1-6-29-20(10-11-24-29)14(2)25-23(30)18-13-19(16-8-7-9-17(12-16)31-5)26-22-21(18)15(3)27-28(22)4/h7-14H,6H2,1-5H3,(H,25,30) |
InChI Key |
KPKAPHZDGURRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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